3-Fluoro-2-methoxy-4-methylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-methoxy-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCHNOJVYGUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Approaches for 3 Fluoro 2 Methoxy 4 Methylbenzaldehyde
Retrosynthetic Analysis and Key Disconnections for the Efficient Construction of the 3-Fluoro-2-methoxy-4-methylbenzaldehyde Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. arxiv.org For this compound, the analysis identifies several logical bond disconnections to devise efficient synthetic routes.
The primary disconnection targets the aldehyde functional group (C-CHO). This formyl group can be introduced late in the synthesis via formylation of a corresponding 1-fluoro-2-methoxy-4-methylbenzene precursor. Several established formylation reactions are suitable for this transformation, including the Vilsmeier-Haack, Duff, or Rieche formylations, or through metalation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). google.com
Further disconnections involve the C-O (methoxy) and C-F (fluoro) bonds. The methoxy (B1213986) group is typically installed by the Williamson ether synthesis, involving the methylation of a corresponding phenol (B47542). The C-F bond can be introduced via nucleophilic aromatic substitution (SNAr) on a substrate bearing a suitable leaving group (e.g., a nitro group) at the desired position, or through electrophilic fluorination, although the latter can be less regioselective. umich.edu
A plausible retrosynthetic pathway is outlined below:
Target: this compound
Disconnection 1 (C-CHO): Leads back to 1-fluoro-2-methoxy-4-methylbenzene. This step relies on a formylation reaction.
Disconnection 2 (C-O): Deconstructs 1-fluoro-2-methoxy-4-methylbenzene to 2-fluoro-3-methylphenol (B1315178). This involves a methylation step.
Disconnection 3 (C-F and C-NH2): Traces 2-fluoro-3-methylphenol back to a simpler aniline (B41778) or nitrobenzene (B124822) derivative through diazotization followed by hydrolysis, or SNAr.
This strategic deconstruction, inspired by methodologies applied to similar structures, allows chemists to plan a synthetic sequence starting from simple, readily available materials. researchgate.net
Development of Novel and High-Yield Synthetic Pathways
Building upon the retrosynthetic blueprint, the forward synthesis requires careful selection of reactions that ensure high yield and correct placement of each functional group.
Regioselective Functionalization Techniques for Aromatic Ring Substitution
Achieving the specific 1,2,3,4-substitution pattern of the target molecule is a significant challenge that hinges on regioselective reactions. The directing effects of the substituents are paramount. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho, para-directing activators, while the fluorine (-F) atom is an ortho, para-directing deactivator.
A potential synthetic route could start from a precursor like 3-fluoro-2-methylphenol. The hydroxyl group is a strong activating group that can direct subsequent electrophilic substitution. Key regioselective techniques include:
Directed ortho-Metalation (DoM): This powerful technique uses a directing group to deliver a metalating agent (like an organolithium reagent or a Knochel-Hauser base like TMPMgCl·LiCl) to a specific adjacent position. researchgate.net For instance, a protected phenol could direct metalation to an ortho position, allowing for the introduction of the formyl group or another substituent with high precision.
Protecting Group Strategies: To prevent unwanted side reactions and control regioselectivity, the use of protecting groups is essential. For catechols (1,2-dihydroxybenzenes), it is possible to selectively protect one hydroxyl group over another, directing subsequent reactions to a specific site. mdpi.com
Vilsmeier-Haack Formylation: This reaction introduces an aldehyde group ortho to a strong activating group. In a precursor like 1-fluoro-2-methoxy-4-methylbenzene, formylation would be directed to the position ortho to the powerful methoxy director, yielding the desired product.
Catalytic Approaches to C-F, C-O, and C-C Bond Formations in Benzaldehyde (B42025) Synthesis
Catalysis is central to modern organic synthesis, offering efficient and selective methods for constructing key chemical bonds.
C-O Bond Formation: The methoxy group is typically introduced via methylation of a phenol using reagents like methyl iodide or dimethyl sulfate (B86663) with a base such as potassium carbonate. This reaction is a classic example of the Williamson ether synthesis. Alternatively, in substrates with multiple fluorine atoms, a C-O bond can be formed via a nucleophilic aromatic substitution (SNAr) where a methoxide (B1231860) ion displaces a fluoride (B91410) ion, particularly if the fluorine is in a position activated by electron-withdrawing groups. acgpubs.org
C-F Bond Formation: The introduction of fluorine often relies on nucleophilic aromatic substitution (SNAr), where a leaving group (like -NO₂) on the aromatic ring is displaced by a fluoride source (e.g., KF). umich.edu The efficiency of this reaction is highly dependent on the electronic properties of the substrate.
C-C Bond Formation (Formylation): The final aldehyde group is a C-C bond formation in essence. Catalytic methods for this transformation are well-established:
Grignard-based Formylation: A Grignard reagent can be formed from an aryl halide precursor, which then reacts with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to produce the benzaldehyde. google.com
Oxidation of Benzyl (B1604629) Alcohols: A common two-step approach involves the reduction of a benzoic acid to a benzyl alcohol, followed by oxidation to the aldehyde. Oxidants like manganese dioxide (MnO₂) are frequently used for this purpose, often requiring reflux conditions. google.comchemicalbook.com
The table below summarizes some of these key catalytic reactions.
| Bond Type | Reaction Name | Catalyst/Reagents | Key Features |
| C-O | Williamson Ether Synthesis | CH₃I, K₂CO₃ | Standard method for methylating phenols. |
| C-O | Nucleophilic Aromatic Substitution (SNAr) | NaOCH₃, MeOH | Methoxide displaces an activated leaving group (e.g., F, NO₂). acgpubs.org |
| C-C | Grignard Formylation | Mg, DMF | Forms the aldehyde from an aryl halide precursor. google.com |
| C-C | Oxidation | MnO₂ | Converts a benzyl alcohol intermediate to the final aldehyde. chemicalbook.com |
| C-C | Vilsmeier-Haack Formylation | POCl₃, DMF | Direct formylation of an electron-rich aromatic ring. |
Multi-component Reactions and One-Pot Strategies for Enhanced Efficiency
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. frontiersin.org These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity. nih.gov While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to construct similarly substituted aromatic systems. frontiersin.orgnih.gov
For example, reactions like the Hantzsch pyridine (B92270) synthesis or various Biginelli-type reactions can create complex heterocyclic structures from simple aldehydes, β-ketoesters, and ammonia (B1221849) or urea (B33335) derivatives in a single pot. nih.gov A hypothetical one-pot strategy for a related structure might involve the condensation of a simpler aldehyde with other components to build up a complex substituted ring system efficiently, minimizing the need for intermediate purification steps. nih.govresearchgate.net
Optimization of Reaction Parameters and Process Intensification Studies
To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. This involves systematically adjusting conditions to find the ideal balance for the desired transformation while minimizing side reactions.
A critical parameter is the choice of solvent . In syntheses involving fluorinated aromatics, the solvent can dramatically influence the reaction's outcome. For example, in a reaction where a methoxy group is intended to be present alongside fluorine atoms, using methanol (B129727) as a solvent in basic conditions can lead to an undesired SNAr reaction, where a fluorine atom is displaced by a methoxy group. acgpubs.org Switching to a non-nucleophilic aprotic solvent like tetrahydrofuran (B95107) (THF) can suppress this side reaction and preserve the fluorine substituent. acgpubs.org
Other key parameters for optimization include:
Temperature: Many reactions, such as Grignard formations and oxidations, have optimal temperature ranges. For instance, oxidation with MnO₂ may require gentle reflux to proceed at a reasonable rate. chemicalbook.com
Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC-MS) is essential to determine the point of maximum product formation and avoid the generation of degradation products from prolonged reaction times.
Concentration: The concentration of reactants can affect reaction rates and, in some cases, the position of chemical equilibria.
Catalyst Loading: In catalytic processes, using the minimum effective amount of catalyst is important for cost-efficiency and to simplify purification.
The following table illustrates parameters that can be tuned for process optimization.
| Parameter | Effect on Reaction | Example of Optimization |
| Solvent | Can influence solubility, reaction rate, and selectivity. | Using THF instead of MeOH to prevent unwanted SNAr of a C-F bond. acgpubs.org |
| Temperature | Affects reaction rate and can enable or prevent side reactions. | Refluxing to drive oxidation with MnO₂ to completion. chemicalbook.com |
| Base/Acid | The choice and amount of base or acid can be critical for catalysis or deprotonation steps. | Using a specific molar equivalent of base (e.g., K₂CO₃) for efficient methylation. |
| Time | Determines the extent of conversion and potential for byproduct formation. | Monitoring a reaction to quench it once the starting material is consumed. |
Mechanistic Investigations of Key Synthetic Transformations Towards this compound
Understanding the reaction mechanisms provides insight into how to control and optimize a synthesis.
Vilsmeier-Haack Formylation: This reaction proceeds via an electrophilic aromatic substitution. First, phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich aromatic ring of the precursor (e.g., 1-fluoro-2-methoxy-4-methylbenzene) then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the final aldehyde product.
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is crucial for reactions involving the displacement of a leaving group (like F⁻ or NO₂⁻) from an aromatic ring. The reaction is a two-step process:
Addition: The nucleophile (e.g., methoxide, CH₃O⁻) attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. This mechanism explains how a fluorine atom can be replaced by a methoxy group under specific conditions, a key consideration during synthesis design. acgpubs.org
Multicomponent Reactions: The mechanisms of MCRs are often complex, involving a cascade of sequential reactions in one pot. For example, many MCRs begin with the condensation of an aldehyde and an amine to form an imine, or the Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound. nih.govnih.gov These initial products then undergo further reactions with the other components in the flask, leading to the final complex molecule without isolating intermediates. nih.gov
In Depth Spectroscopic and Structural Elucidation of 3 Fluoro 2 Methoxy 4 Methylbenzaldehyde and Its Synthetic Intermediates
Advanced Nuclear Magnetic Resonance Spectroscopy for Probing Electronic and Conformational Features
In the ¹H NMR spectrum of 3-Fluoro-2-methoxy-4-methylbenzaldehyde, the aldehyde proton is expected to appear as a singlet at approximately 9.9-10.1 ppm. The aromatic region would likely display two doublets corresponding to the two aromatic protons. The proton at C5, being ortho to the electron-withdrawing aldehyde group, would be expected at a downfield shift, while the proton at C6 would appear further upfield. The methoxy (B1213986) group protons would present as a singlet around 3.9 ppm, and the methyl group protons as a singlet near 2.3 ppm.
The ¹³C NMR spectrum is anticipated to show a characteristic signal for the aldehydic carbon at approximately 191-193 ppm. The carbon bearing the fluorine atom (C3) would exhibit a large coupling constant, a characteristic feature of carbon-fluorine bonds. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the methoxy group (C2) and the methyl group (C4) would also be clearly distinguishable.
Table 1: Comparative ¹H and ¹³C NMR Data of Related Benzaldehyde (B42025) Derivatives
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 3-Fluoro-4-methylbenzaldehyde | 9.97 (s, 1H, CHO), 7.85-7.98 (m, 2H, Ar-H), 7.41 (t, 1H, Ar-H), 2.35 (s, 3H, CH₃) | 191.0, 164.2 (d, J=254 Hz), 135.2, 132.5 (d, J=8 Hz), 129.8 (d, J=6 Hz), 122.9 (d, J=22 Hz), 115.9 (d, J=21 Hz), 14.5 |
| 3-Fluoro-4-methoxybenzaldehyde | 9.84 (s, 1H, CHO), 7.63 (dd, 1H, Ar-H), 7.56 (dd, 1H, Ar-H), 7.18 (t, 1H, Ar-H), 3.96 (s, 3H, OCH₃) | 189.0, 158.0 (d, J=252 Hz), 154.0, 131.0, 126.0 (d, J=6 Hz), 115.0 (d, J=2 Hz), 112.0 (d, J=22 Hz), 56.0 |
| 4-Methylbenzaldehyde | 9.95 (s, 1H, CHO), 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 2.42 (s, 3H, CH₃) | 192.1, 145.5, 134.4, 129.8, 129.7, 21.8 |
| 4-Methoxybenzaldehyde | 9.88 (s, 1H, CHO), 7.84 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 3.88 (s, 3H, OCH₃) | 190.7, 164.5, 131.9, 130.1, 114.2, 55.5 |
Note: Data is compiled from various sources and may have been recorded in different solvents.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Connectivity and Torsion Angle Determination
While specific multidimensional NMR data for this compound are not available, these techniques would be crucial for unambiguous assignment.
COSY (Correlation Spectroscopy): A COSY experiment would definitively establish the coupling between the aromatic protons at C5 and C6.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the aromatic protons to their directly attached carbon atoms, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is particularly powerful for identifying long-range couplings. Key correlations would be expected between the aldehyde proton and the carbons at C1 and C5. The methoxy protons would show a correlation to C2, and the methyl protons to C3, C4, and C5, thus confirming the substitution pattern on the aromatic ring.
Solid-State NMR Spectroscopy for Crystalline Polymorph Characterization and Dynamics
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of crystalline materials. In the absence of experimental data for this compound, ssNMR could be employed to study potential polymorphism, which is common for substituted benzaldehydes. Different crystalline forms would exhibit distinct chemical shifts and cross-polarization dynamics, allowing for their identification and characterization. Furthermore, ssNMR could probe the orientation of the aldehyde and methoxy groups relative to the benzene (B151609) ring in the solid state.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₉H₉FO₂), the expected exact mass would be approximately 168.0586 g/mol .
The fragmentation pattern in the mass spectrum provides significant structural information. Based on the analysis of related molecules, the fragmentation of this compound would likely proceed through the following pathways:
Loss of the formyl radical (•CHO): A primary fragmentation would be the loss of the aldehyde group, leading to a fragment ion [M-CHO]⁺.
Loss of a methyl radical (•CH₃): Fragmentation of the methoxy group could occur, resulting in a [M-CH₃]⁺ ion.
Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom from the aldehyde, the resulting acylium ion could lose CO to form a stable aromatic cation.
Table 2: Predicted and Observed Mass Spectrometry Data for Related Compounds
| Compound Name | Molecular Formula | Exact Mass (g/mol) | Key Fragment Ions (m/z) |
|---|---|---|---|
| 3-Fluoro-4-methylbenzaldehyde | C₈H₇FO | 138.0481 | 137 [M-H]⁺, 110 [M-CO]⁺, 109 [M-CHO]⁺ |
| 3-Fluoro-4-methoxybenzaldehyde | C₈H₇FO₂ | 154.0430 | 153 [M-H]⁺, 125 [M-CHO]⁺, 111 [M-CO-CH₃]⁺ |
| 4-Methylbenzaldehyde | C₈H₈O | 120.0575 | 119 [M-H]⁺, 91 [M-CHO]⁺ |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.0524 | 135 [M-H]⁺, 107 [M-CHO]⁺ |
X-ray Crystallography for Unambiguous Determination of Molecular Geometry, Crystal Packing, and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related structures allows for a detailed prediction of its solid-state conformation.
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Conformational Isomerism Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying functional groups within a molecule.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:
C=O Stretch: A strong band in the region of 1680-1705 cm⁻¹ corresponding to the stretching vibration of the aldehyde carbonyl group.
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aldehydic C-H stretch would be observed as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aliphatic C-H stretches from the methyl and methoxy groups would be found in the 2900-3000 cm⁻¹ region.
C-O Stretch: The aryl-alkyl ether C-O stretch of the methoxy group would likely produce a strong band around 1250 cm⁻¹.
C-F Stretch: A strong absorption band for the C-F stretch is expected in the range of 1100-1300 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations and the symmetric vibrations of the substituents.
Table 3: Key FT-IR Absorption Bands for Related Benzaldehyde Derivatives (cm⁻¹)
| Functional Group | 3-Fluoro-4-methylbenzaldehyde | 3-Fluoro-4-methoxybenzaldehyde | 4-Methylbenzaldehyde | 4-Methoxybenzaldehyde |
|---|---|---|---|---|
| Aldehyde C-H Stretch | ~2830, ~2730 | ~2840, ~2740 | ~2820, ~2720 | ~2835, ~2735 |
| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | ~3030 | ~3070 |
| C=O Stretch | ~1700 | ~1695 | ~1703 | ~1684 |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1605, ~1510 | ~1608, ~1577 | ~1600, ~1577 |
| C-O (Ether) Stretch | - | ~1260 | - | ~1255 |
| C-F Stretch | ~1200 | ~1220 | - | - |
Note: Data is compiled from various spectral databases and represents typical ranges.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Analysis of Electronic Transitions and Optical Behavior
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Substituted benzaldehydes typically exhibit two main absorption bands: a strong band around 240-280 nm corresponding to the π→π* transition of the aromatic system, and a weaker band at longer wavelengths (around 300-340 nm) due to the n→π* transition of the carbonyl group.
For this compound, the presence of the electron-donating methoxy and methyl groups, along with the electron-withdrawing fluoro and aldehyde groups, would influence the energies of these transitions. It is anticipated that the π→π* transition would be red-shifted (moved to a longer wavelength) compared to unsubstituted benzaldehyde due to the extension of the conjugated system.
Fluorescence spectroscopy could also be employed to study the emissive properties of the molecule. While many simple benzaldehydes are not strongly fluorescent, the specific substitution pattern of this compound might lead to observable emission, providing further information about its excited state properties.
Synthetic Intermediates
A plausible synthetic route to this compound involves the formylation of a key intermediate, 2-fluoro-4-methylanisole . This intermediate can be synthesized from 3-fluoro-4-methylphenol via methylation.
3-Fluoro-4-methylphenol: In its IR spectrum, a broad O-H stretching band would be prominent around 3200-3600 cm⁻¹. The ¹H NMR would show a signal for the phenolic proton, and the aromatic protons would be influenced by the hydroxyl and fluoro groups.
2-Fluoro-4-methylanisole: The IR spectrum of this intermediate would lack the O-H stretch but show characteristic C-O ether stretches. Its ¹H NMR would feature a singlet for the methoxy protons around 3.8 ppm. The mass spectrum would show a molecular ion peak at m/z 140. nih.govnist.gov
The spectroscopic characterization of these intermediates is crucial for ensuring the purity and identity of the materials used in the synthesis of the final product.
Theoretical and Computational Chemistry Studies on 3 Fluoro 2 Methoxy 4 Methylbenzaldehyde
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling the electronic structure of complex organic molecules. researchgate.netnih.gov Methods like DFT, often using functionals such as B3LYP or B3PW91 with basis sets like 6-311G(d,p), can accurately predict molecular geometries and electronic properties. epstem.netresearchgate.net These calculations form the foundation for understanding the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. ajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govajchem-a.com
For 3-Fluoro-2-methoxy-4-methylbenzaldehyde, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy (B1213986) group, which are electron-donating. The LUMO is likely centered on the electron-withdrawing benzaldehyde (B42025) group. Analysis of Mulliken or Natural Bond Orbital (NBO) charges would further quantify the charge distribution, revealing the partial positive charge on the carbonyl carbon and partial negative charges on the oxygen and fluorine atoms. epstem.net
Table 1: Illustrative Frontier Molecular Orbital Properties for a Substituted Benzaldehyde Note: The following data is representative of typical values obtained for similar aromatic aldehydes from DFT calculations and is for illustrative purposes.
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.6 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| LUMO Energy | -2.1 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 | A measure of kinetic stability and chemical reactivity. ajchem-a.com |
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. ajchem-a.comuni-muenchen.de The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue denotes the most positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net
In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov The region around the aldehydic hydrogen and, to a lesser extent, the aromatic hydrogens would show positive potential (blue), with the most positive site likely being the carbonyl carbon, making it the primary target for nucleophiles. uni-muenchen.de
Conformational Analysis and Potential Energy Surface Mapping Using Molecular Mechanics and Dynamics Simulations
The orientation of the methoxy and aldehyde groups relative to the benzene (B151609) ring determines the molecule's conformation. Conformational analysis, often initiated using molecular mechanics and refined with DFT, can identify the most stable conformers. ufms.br For substituted benzaldehydes, the planarity of the heavy-atom skeleton is a common feature. nih.gov A potential energy surface (PES) scan, performed by systematically rotating the C-O bond of the methoxy group and the C-C bond of the aldehyde group, would reveal the energy barriers between different conformations. ufms.br The global minimum on this surface corresponds to the most stable arrangement, which is crucial for predicting the molecule's behavior and interactions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
DFT calculations are highly effective at predicting vibrational (IR and Raman) and NMR spectra. epstem.netnih.gov Theoretical vibrational frequencies can be calculated and then scaled by an appropriate factor to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. nih.gov This correlation enables a confident assignment of vibrational modes to specific functional groups. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate 1H and 13C NMR chemical shifts, which, when compared to experimental data, can validate the computed molecular structure. epstem.net
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies Note: This table illustrates how theoretical data is compared with experimental results for substituted benzaldehydes.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Assignment |
| ν(C=O) | 1715 | 1690 | Carbonyl stretch |
| ν(C-H) aldehyde | 2850 | 2830 | Aldehydic C-H stretch |
| ν(C-O-C) asym | 1260 | 1255 | Asymmetric C-O-C stretch (methoxy) |
| ν(C-F) | 1180 | 1175 | Carbon-Fluorine stretch |
Elucidation of Reaction Pathway Energetics and Transition State Characterization for Transformations Involving the Compound
Computational chemistry can map the entire energy profile of a chemical reaction involving this compound. For instance, in a nucleophilic addition to the carbonyl group, calculations can identify the structure and energy of the reactants, the tetrahedral intermediate, the transition state connecting them, and the final product. evitachem.com The energy of the transition state determines the activation energy barrier, which is critical for understanding reaction kinetics. mdpi.com Frequency calculations are used to characterize these structures: stable intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
Investigation of Solvent Effects and Implicit Solvation Models in Computational Models
Reactions are typically performed in a solvent, which can significantly influence molecular properties and reaction pathways. Computational models can account for these effects using implicit solvation models like the Polarizable Continuum Model (PCM). epstem.net In these models, the solvent is treated as a continuous medium with a specific dielectric constant. Performing DFT calculations within a PCM framework provides more realistic predictions of electronic structure, reaction energetics, and spectroscopic parameters in solution, allowing for a more accurate comparison with experimental results obtained in the condensed phase. epstem.netacgpubs.org
Reactivity Profiles and Mechanistic Investigations of 3 Fluoro 2 Methoxy 4 Methylbenzaldehyde
Electrophilic Aromatic Substitution Reactions: Regioselectivity, Kinetics, and Product Distributions
Electrophilic aromatic substitution (EAS) reactions on the 3-Fluoro-2-methoxy-4-methylbenzaldehyde ring are governed by the directing and activating or deactivating effects of the existing substituents. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are activating and ortho, para-directing, while the fluorine (-F) atom is deactivating but also ortho, para-directing. wikipedia.orgyoutube.com The aldehyde group (-CHO) is a deactivating and meta-directing group.
Regioselectivity:
The position of electrophilic attack is determined by the combined influence of these groups. The methoxy group is a strong activating group, followed by the methyl group. The fluorine atom is a weak deactivating group. In polysubstituted benzenes, the most activating group generally dictates the position of substitution. youtube.com Therefore, the methoxy group at C2 will be the primary director.
The positions ortho and para to the methoxy group are C1, C3, and C6.
C1 is already substituted with the aldehyde group.
C3 is substituted with the fluorine atom.
C6 is the most likely position for electrophilic attack due to the strong directing effect of the methoxy group and the activating effect of the adjacent methyl group at C4.
The aldehyde group deactivates the ring, particularly at the ortho and para positions relative to it (C2, C4, and C6). However, the powerful activating effect of the methoxy group is expected to overcome this deactivation at the C6 position. The fluorine atom's deactivating inductive effect is strongest at the adjacent C2 and C4 positions, further favoring substitution at C6.
Kinetics:
Product Distributions:
In a typical electrophilic aromatic substitution reaction, such as nitration, the major product would be the result of substitution at the C6 position.
| Electrophilic Substitution Reaction | Predicted Major Product |
| Nitration (HNO₃/H₂SO₄) | 3-Fluoro-2-methoxy-4-methyl-6-nitrobenzaldehyde |
| Halogenation (e.g., Br₂/FeBr₃) | 6-Bromo-3-fluoro-2-methoxy-4-methylbenzaldehyde |
| Friedel-Crafts Acylation (e.g., CH₃COCl/AlCl₃) | 1-(3-Fluoro-2-methoxy-4-methyl-6-formylphenyl)ethan-1-one |
Nucleophilic Additions to the Aldehyde Moiety: Stereo- and Chemoselectivity
The aldehyde group in this compound is a key site for nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is modulated by the electronic effects of the aromatic substituents.
Stereoselectivity:
Since the α-carbon of the aldehyde is not a stereocenter, additions of achiral nucleophiles will not generate diastereomers. However, the use of chiral nucleophiles or catalysts can lead to the formation of enantiomerically enriched products. The stereochemical outcome of such reactions is influenced by the steric environment around the carbonyl group. The ortho-methoxy and ortho-fluoro groups will create a specific steric bias, potentially leading to moderate to good stereoselectivity in asymmetric additions. Models like the Felkin-Ahn model are used to predict stereoselectivity in nucleophilic additions to chiral aldehydes, but the principles of minimizing steric hindrance are broadly applicable. wikipedia.orgyoutube.comchemistnotes.comopenochem.org
Chemoselectivity:
| Nucleophilic Addition Reaction | Expected Product | Key Considerations |
| Grignard Reaction (e.g., CH₃MgBr) | 1-(3-Fluoro-2-methoxy-4-methylphenyl)ethanol | Formation of a secondary alcohol. |
| Reduction (e.g., NaBH₄) | (3-Fluoro-2-methoxy-4-methylphenyl)methanol | Formation of a primary alcohol. |
| Wittig Reaction (e.g., Ph₃P=CH₂) | 1-Fluoro-2-methoxy-3-methyl-4-vinylbenzene | Formation of an alkene. |
This table outlines expected products from common nucleophilic addition reactions.
Organometallic Cross-Coupling Reactions Utilizing the Halogen and Aldehyde Functionalities
The fluorine atom on the aromatic ring of this compound can potentially participate in organometallic cross-coupling reactions, although aryl fluorides are generally less reactive than other aryl halides.
Reactions like the Suzuki-Miyaura coupling, which typically use aryl bromides or iodides, can be challenging with aryl fluorides. youtube.com However, advancements in catalyst design have enabled the use of less reactive aryl halides. The aldehyde functionality would likely need to be protected during such reactions to prevent side reactions.
The Heck reaction, another palladium-catalyzed cross-coupling, couples an unsaturated halide with an alkene. wikipedia.orglibretexts.org Similar to the Suzuki reaction, the reactivity of the C-F bond would be a limiting factor.
Oxidative and Reductive Transformations of the Aldehyde Group and Aromatic Ring
The aldehyde group is readily oxidized to a carboxylic acid or reduced to a primary alcohol. rsc.orglibretexts.org
Oxidation:
Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can convert the aldehyde to 3-Fluoro-2-methoxy-4-methylbenzoic acid.
Reduction:
Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to (3-Fluoro-2-methoxy-4-methylphenyl)methanol. rsc.org
The aromatic ring itself is generally resistant to oxidation and reduction under mild conditions that would transform the aldehyde group. Stronger conditions could potentially affect the ring, but selective transformation of the aldehyde is typically achievable.
| Transformation | Reagent(s) | Product |
| Oxidation of aldehyde | KMnO₄ or H₂CrO₄ | 3-Fluoro-2-methoxy-4-methylbenzoic acid |
| Reduction of aldehyde | NaBH₄ or LiAlH₄ | (3-Fluoro-2-methoxy-4-methylphenyl)methanol |
This table summarizes common oxidative and reductive transformations.
Pericyclic and Rearrangement Reactions Involving the Functionalized Aromatic System
While not as common as the reactions of the aldehyde group, the functionalized aromatic system could potentially undergo pericyclic or rearrangement reactions under specific conditions.
For instance, a Claisen rearrangement could be envisioned if the methoxy group were first converted to an allyloxy group. The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. openochem.org Starting from the corresponding phenol (B47542) (3-fluoro-2-hydroxy-4-methylbenzaldehyde), an allyloxy derivative could be prepared and subsequently rearranged, although the regioselectivity of the rearrangement would be influenced by the other ring substituents. vedantu.com
Investigation of Reaction Intermediates and Transition State Structures Through Advanced Kinetic and Spectroscopic Methods
The study of reaction mechanisms for this compound would involve a combination of kinetic experiments and spectroscopic analysis.
Kinetic Methods:
Kinetic studies, such as monitoring the rate of reaction under different conditions (e.g., varying reactant concentrations, temperature), can provide insights into the reaction order and activation parameters. Hammett plots, as mentioned earlier, can be used to correlate the electronic effects of the substituents with reaction rates, providing information about the transition state. chemistnotes.comlibretexts.orglibretexts.org
Spectroscopic Methods:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for identifying reaction intermediates and products. For example, in a nucleophilic addition to the aldehyde, the disappearance of the aldehyde proton signal and the appearance of a new carbinol proton signal in the ¹H NMR spectrum would confirm the reaction's progress. In situ spectroscopic methods can be employed to detect transient intermediates. Advanced computational methods, like Density Functional Theory (DFT), can be used to model transition state structures and predict reaction pathways, complementing experimental findings. researchgate.net
Applications of 3 Fluoro 2 Methoxy 4 Methylbenzaldehyde in Advanced Materials and Chemical Synthesis
A Versatile Precursor in the Synthesis of Functional Organic Materials
The strategic placement of electron-withdrawing (fluoro) and electron-donating (methoxy) groups, in conjunction with a methyl group on the benzaldehyde (B42025) scaffold, makes 3-Fluoro-2-methoxy-4-methylbenzaldehyde a valuable precursor for a variety of functional organic materials. These substituents can influence the electronic properties, reactivity, and intermolecular interactions of resulting molecules, allowing for the fine-tuning of material characteristics.
Monomer or Building Block for Polymers with Tailored Properties
While specific research detailing the use of this compound as a monomer is not extensively documented in publicly available literature, the broader class of substituted benzaldehydes is recognized for its role in polymer science. Fluorinated polymers, in particular, are known for their exceptional properties, including thermal stability, chemical resistance, and unique optical and electronic characteristics. researchgate.netsciengine.com The presence of the fluorine atom in this compound suggests its potential as a building block for creating polymers with tailored optoelectronic or responsive properties. For instance, fluorinated groups can influence the energy levels of conjugated polymers, which is a critical factor in the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
In a broader context, various ring-disubstituted benzaldehydes are utilized in copolymerization reactions. For example, studies have shown the copolymerization of styrene (B11656) with novel fluoro, methoxy (B1213986), and methyl ring-disubstituted octyl phenylcyanoacrylates, which are synthesized from the corresponding benzaldehydes. This indicates a viable pathway for integrating specifically substituted benzaldehydes into polymer chains to create functional polymers.
Ligand or Component in Catalytic Systems (Non-biological applications)
Substituted benzaldehydes can serve as ligands or ligand precursors for metal-based catalysts. The aldehyde functional group can be chemically modified, for instance, through condensation with amines to form imine ligands (Schiff bases). These ligands can then coordinate with various metal centers to form catalysts for a range of organic transformations. The electronic nature of the substituents on the benzaldehyde ring can significantly impact the catalytic activity and selectivity of the resulting metal complex. nih.gov
For example, o-(diphenylphosphino)benzaldehyde has been extensively used to create hemilabile ligands for transition metal catalysts. academie-sciences.fr While direct catalytic applications of this compound as a ligand are not detailed in available research, its structure allows for similar synthetic modifications. The fluorine and methoxy groups would electronically influence the metal center, potentially tuning its reactivity in catalytic cycles such as cross-coupling reactions or hydrogenations. General studies on substituted benzaldehydes in heterogeneous organocatalysis have shown that substituents play a critical role in the interaction between the aldehyde and the catalyst surface, thereby affecting the reaction's efficiency. d-nb.info
Development of Novel Synthetic Reagents or Methodological Scaffolds
The development of new synthetic reagents and methodologies is crucial for advancing chemical synthesis. Substituted benzaldehydes are fundamental building blocks in this endeavor. acs.orgkpfu.ru this compound, with its distinct substitution pattern, can act as a scaffold for creating more complex molecules with specific functionalities.
For instance, a general method for the synthesis of functionalized benzaldehydes involves a two-step, one-pot reduction/cross-coupling procedure, highlighting the versatility of these compounds in creating diverse molecular architectures. acs.orgacs.orgresearchgate.net The presence of the reactive aldehyde group allows for a multitude of transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, making it a valuable starting point for multi-step syntheses. While specific reagents derived from this compound are not yet reported, its potential as a foundational molecule for developing new synthetic tools is evident.
Application in Supramolecular Chemistry for Directed Self-Assembly Processes
Supramolecular chemistry focuses on the non-covalent interactions that govern the spontaneous organization of molecules into well-defined, functional structures. The substituents on a molecule play a critical role in directing these self-assembly processes. In the case of this compound, the presence of hydrogen bond acceptors (the oxygen atoms of the aldehyde and methoxy groups) and the potential for halogen bonding and π-π stacking interactions make it an interesting candidate for designing self-assembling systems.
A study on the crystal structures of various multi-substituted benzaldehyde derivatives revealed that weak intermolecular interactions, such as C–H⋯O hydrogen bonds and π–π stacking, are crucial in the formation of their supramolecular networks. nih.gov The specific arrangement of substituents, as seen in this compound, would be expected to lead to unique and predictable packing motifs in the solid state, a key aspect of crystal engineering and the design of materials with specific properties.
Integration into Sensor Platforms for Chemical and Environmental Detection (Non-biomedical focus)
The development of sensitive and selective chemical sensors is a significant area of research. Luminescent metal-organic frameworks (LMOFs) have shown promise as sensing platforms for volatile organic compounds (VOCs), including benzaldehyde. acs.org The interaction between the analyte and the framework can lead to a detectable change in the material's fluorescence.
Structure Reactivity and Structure Property Relationships of 3 Fluoro 2 Methoxy 4 Methylbenzaldehyde
Impact of Fluorine Substitution on Electronic Density Distribution and Aromatic Reactivity
The introduction of a fluorine atom at the C-3 position of the benzaldehyde (B42025) ring significantly modulates the molecule's electronic properties and subsequent reactivity. Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a strong inductive electron-withdrawing effect (-I effect). nih.gov This effect decreases the electron density of the entire aromatic system, making the ring less susceptible to electrophilic aromatic substitution compared to a non-fluorinated analogue. nih.gov
The impact of fluorine substitution on the energy barrier for intramolecular processes, such as proton transfer, has been studied in related systems. Density functional theory (DFT) calculations on fluorinated malonaldehyde indicated that fluorine substitution increases the energy barrier for intramolecular proton transfer, an effect correlated with a decrease in the electron density of the intramolecular hydrogen bond. elsevierpure.com While not a direct intramolecular proton transfer system, this highlights fluorine's potent ability to alter electron density and affect reaction barriers.
Table 1: Electronic Effects of Fluorine on Aromatic Systems
| Effect | Description | Consequence for 3-Fluoro-2-methoxy-4-methylbenzaldehyde |
|---|---|---|
| Inductive Effect (-I) | Strong withdrawal of electron density from the aromatic ring due to fluorine's high electronegativity. nih.gov | Deactivates the aromatic ring towards electrophilic substitution; increases the electrophilicity of the carbonyl carbon. |
| Resonance Effect (+R) | Weak donation of electron density from fluorine's lone pairs to the aromatic ring. This effect is generally outweighed by the strong -I effect. | Minor and generally overshadowed by the inductive withdrawal. |
| Reactivity Modulation | Decreases reactivity in electrophilic aromatic substitution. Can increase susceptibility to nucleophilic aromatic substitution. nih.govresearchgate.net | The ring is less reactive to electrophiles. The aldehyde group's reactivity with nucleophiles is enhanced. learncbse.in |
Influence of Methoxy (B1213986) and Methyl Groups on Steric Hindrance, Inductive, and Resonance Effects
The methoxy (-OCH₃) and methyl (-CH₃) groups exert a combination of electronic and steric effects that further refine the reactivity of this compound.
The methyl group at the C-4 position (para to the aldehyde) is a weak electron-donating group through both an inductive effect (+I) and hyperconjugation. learncbse.in This donation increases the electron density on the aromatic ring, particularly at the carbonyl carbon, which can slightly decrease the aldehyde's reactivity towards nucleophiles compared to unsubstituted benzaldehyde. learncbse.in
The interplay of these substituents is complex. The electron-donating methoxy and methyl groups work in opposition to the electron-withdrawing fluorine atom. The net effect on the aromatic ring's electron density and the electrophilicity of the carbonyl carbon is a finely balanced outcome of these competing influences. Sterically, the ortho-methoxy group is the most significant, potentially restricting the conformation of the aldehyde group and hindering access by bulky reagents. ncert.nic.in
Table 2: Influence of Methoxy and Methyl Substituents
| Substituent | Position | Electronic Effects | Steric Effects |
|---|---|---|---|
| Methoxy (-OCH₃) | C-2 (ortho) | Strong +R (activating), Weak -I (deactivating) vaia.comwikipedia.org | Moderate steric hindrance to the adjacent aldehyde group. ncert.nic.in |
| Methyl (-CH₃) | C-4 (para) | Weak +I (donating), Hyperconjugation (donating) learncbse.in | Minimal direct steric impact on the aldehyde group. |
Quantitative Structure-Reactivity Relationship (QSAR) Studies for Predicting Chemical Behavior
Quantitative Structure-Reactivity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their physical properties or biological activities. researchgate.netleidenuniv.nl For substituted benzaldehydes, QSAR models can predict reactivity, such as inhibition constants for enzymes or reaction rates, based on calculated molecular descriptors. nih.gov
Key descriptors relevant to substituted benzaldehydes in QSAR studies often include:
Electronic Descriptors: These quantify the electronic effects of substituents. Examples include Hammett constants (σ), which describe the electron-donating or -withdrawing ability of a substituent, and calculated parameters like partial atomic charges and dipole moments. researchgate.net
Steric Descriptors: These account for the size and shape of the molecule and its substituents. Examples include Taft steric parameters (Es), molar refractivity (MR), and van der Waals volumes. ncert.nic.in
Hydrophobicity Descriptors: The logarithm of the partition coefficient (log P) or Hansch-Fujita π values are used to describe a molecule's lipophilicity, which is crucial for predicting its behavior in biological systems. nih.gov
A typical QSAR study on benzaldehyde derivatives might find, for instance, that the reactivity in a nucleophilic addition reaction is correlated with the electrophilicity of the carbonyl carbon (an electronic descriptor) and the steric hindrance around the aldehyde group (a steric descriptor). ncert.nic.in For example, a study on the inhibition of phenoloxidase by benzaldehyde derivatives found that hydrophobicity of the para substituent and the electron-donating effect were significant predictors of activity. nih.gov By developing a regression model from a training set of compounds, the reactivity of a new compound like this compound could be predicted. jmaterenvironsci.comresearchgate.net
Table 3: Common Descriptors in QSAR Studies of Benzaldehydes
| Descriptor Type | Example | Information Provided | Reference |
|---|---|---|---|
| Electronic | Hammett Constants (σ), Partial Atomic Charges | Quantifies electron-donating/withdrawing power of substituents. | researchgate.net |
| Steric | Taft Steric Parameters (Es), Molar Refractivity | Measures the bulk and size of substituents affecting reagent approach. | ncert.nic.in |
| Hydrophobicity | Log P, Hansch-Fujita π | Describes the molecule's affinity for nonpolar environments. | nih.gov |
| Topological | Parachor (Pc), Polarizability (P) | Relates to molecular size, shape, and intermolecular forces. | jmaterenvironsci.com |
Elucidation of Intermolecular Interactions and Their Role in Condensed Phase Organization
In the solid state, the arrangement of this compound molecules is dictated by a network of weak intermolecular interactions. These interactions determine the crystal packing, density, melting point, and solubility of the compound. While a specific crystal structure for this exact molecule is not publicly documented, analysis of related substituted benzaldehydes allows for a robust prediction of the key interactions at play. rsc.org
The most significant interactions expected are:
C–H···O Hydrogen Bonds: These are ubiquitous in the crystal structures of carbonyl-containing compounds. wikipedia.orgnih.gov The carbonyl oxygen of the aldehyde group is a potent hydrogen bond acceptor. It can form weak hydrogen bonds with aromatic C-H groups from neighboring molecules. rsc.orgrsc.org These interactions, though weak individually (less than 1 kcal/mol), collectively contribute significantly to the stability of the crystal lattice. wikipedia.org Studies on formamide-formaldehyde complexes provide a model for these amide and aldehyde interactions. rsc.org
C–H···F Interactions: The fluorine atom, with its partial negative charge, can act as a weak hydrogen bond acceptor, forming C–H···F interactions with hydrogen atoms from adjacent molecules. These interactions are a recognized element in the crystal engineering of fluorinated organic compounds.
π–π Stacking: The aromatic rings can stack on top of each other, engaging in π–π interactions. The substitution pattern and the resulting dipole moment of the molecule will influence whether a face-to-face or an offset stacking arrangement is preferred. rsc.org
Dipole-Dipole Interactions: As a polar molecule, this compound will exhibit dipole-dipole interactions that help to orient the molecules in the crystal lattice. drishtiias.com
Future Research Directions and Emerging Paradigms in the Study of 3 Fluoro 2 Methoxy 4 Methylbenzaldehyde
Exploration of Green Chemistry Methodologies for Sustainable Synthesis and Transformation
The synthesis of highly functionalized molecules like 3-Fluoro-2-methoxy-4-methylbenzaldehyde traditionally relies on multi-step processes that can be resource-intensive. In line with the principles of green chemistry, future research will focus on developing more sustainable and environmentally benign synthetic pathways. Key areas of exploration include one-pot procedures, the use of safer solvents and reagents, and the development of catalytic methods that minimize waste.
Modern synthetic strategies for substituted benzaldehydes are increasingly moving away from hazardous reagents like chromium dioxide dichloride (CrO2Cl2) and solvents such as carbon tetrachloride (CCl4). Instead, research is focusing on catalytic systems that employ benign oxidants like hydrogen peroxide. For instance, sustainable methods for toluene (B28343) oxidation to benzaldehyde (B42025) have been developed using a vanadium catalyst in an aqueous system, which avoids organic solvents. Another promising approach involves the direct, green synthesis of p-methyl benzaldehyde from acetaldehyde (B116499) using an organocatalyst, a method that circumvents the production of vast pollutants associated with conventional industrial processes.
Furthermore, the development of one-pot reduction/cross-coupling procedures represents a significant step forward. These methods can employ a stable aluminum hemiaminal as a tetrahedral intermediate, which effectively protects the aldehyde group, allowing for subsequent functionalization with various organometallic reagents. Such tandem reactions streamline synthesis by eliminating the need for isolating and purifying intermediates, thus saving time and resources. The application of these green principles to the synthesis of this compound could lead to more efficient and economically viable production routes.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Benzaldehydes
| Feature | Traditional Synthesis Methods | Emerging Green Chemistry Methods |
|---|---|---|
| Reagents | Often involve stoichiometric use of hazardous materials (e.g., CrO2Cl2). | Catalytic systems with benign oxidants (e.g., H2O2) or organocatalysts. |
| Solvents | Use of toxic and environmentally harmful solvents (e.g., CCl4, CHCl3). | Avoidance of organic solvents or use of water as a co-solvent. |
| Process | Multi-step processes requiring isolation and purification of intermediates. | One-pot tandem reactions, reducing steps and waste. |
| Byproducts | Can produce significant amounts of toxic waste and pollutants. | Designed to produce less waste and lower toxicity byproducts. |
| Efficiency | Can suffer from lower yields and high energy consumption. | Aims for high selectivity, high yield, and improved energy efficiency. |
High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Synthesis
Combinatorial chemistry provides powerful methods for generating large libraries of compounds in a single process. This approach, often utilizing solid-phase synthesis, simplifies the creation and purification of numerous derivatives. For a molecule like this compound, the aldehyde functional group is an ideal handle for derivatization. It can readily react with various nucleophiles, such as amines, to form imines, which can then be further transformed into diverse heterocyclic structures like 4-thiazolidinones or pyrrolidines.
High-Throughput Screening (HTS) is the logical partner to combinatorial synthesis. HTS allows for the rapid evaluation of the biological activity or material properties of the synthesized library of derivatives. For instance, HTS coupled with molecular docking can efficiently identify promising binding motifs for specific biological targets. By applying these techniques, researchers can systematically explore the structure-activity relationship (SAR) of derivatives of this compound. This involves creating a matrix of new compounds by varying substituents and then screening them to discover molecules with enhanced or novel properties, a crucial step in modern drug discovery and materials science.
Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproduct formation. Advanced in-situ spectroscopic techniques are becoming indispensable tools for monitoring reactions in real-time. Methods like Raman and Fourier Transform Infrared (FTIR) spectroscopy allow researchers to track the decrease of reactants and the increase of products by observing characteristic vibrational bands, providing a continuous view of the reaction progress.
For the synthesis and transformation of aromatic compounds, these process analytical technology (PAT) tools are vital. For example, in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Attenuated Total Reflectance (ATR)-FTIR can monitor changes in surface functional groups during a reaction. Resonance-Enhanced Multiphoton Ionisation Time-of-Flight Mass Spectrometry (REMPI-TOF-MS) is another powerful technique for the real-time analysis of aromatic compounds in complex mixtures. The application of a suite of these in-situ methods to the synthesis of this compound would enable a deeper understanding of the reaction mechanism and facilitate rapid optimization of conditions such as temperature, pressure, and catalyst loading to maximize yield and purity.
Table 2: In-situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages for Synthesis Monitoring |
|---|---|---|
| FTIR/Raman Spectroscopy | Real-time changes in concentrations of reactants, products, and intermediates based on molecular vibrations. | Non-destructive, provides structural information, applicable to solid and liquid phases. |
| UV-Vis Spectroscopy | Monitors changes in electronic transitions, useful for tracking conjugated systems or colored species. | High sensitivity, simple setup, suitable for monitoring chromophore formation. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information and quantification of species in the reaction mixture. | Unambiguous compound identification and mechanistic insights. |
| Mass Spectrometry (e.g., REMPI-TOF-MS) | Real-time detection and semi-quantification of volatile and semi-volatile aromatic compounds. | High selectivity and sensitivity for specific analytes, suitable for complex gas-phase analysis. |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is creating a new paradigm in synthesis planning and optimization. AI models can be trained on large datasets of chemical reactions to predict outcomes, such as reaction yield or the major product, with high accuracy. This predictive power is particularly valuable for navigating the complex, multi-dimensional space of reaction conditions.
Researchers have successfully used ML models like "random forest" to predict the yields of complex cross-coupling reactions, even for starting materials that have not yet been synthesized. Neural networks have also been trained on thousands of experimental reaction records to anticipate the major product from a list of possibilities. This approach can significantly reduce the number of experiments needed, saving time and resources. For the synthesis of this compound and its derivatives, AI could be used to:
Predict the optimal catalyst, solvent, and temperature for a given transformation.
Suggest novel and efficient retrosynthetic pathways.
Identify the most promising derivative structures for specific applications before they are synthesized.
The success of these AI applications is critically dependent on the quality and diversity of the training data. By integrating AI with automated synthesis platforms, it is possible to create a closed-loop system where the AI proposes experiments, a robot performs them, and the results are fed back to the AI to refine its models, accelerating the discovery process.
Table 3: Applications of Machine Learning in Chemical Synthesis
| ML Application | Description | Potential Impact on Synthesis of this compound |
|---|---|---|
| Reaction Yield Prediction | Models (e.g., random forest) are trained to predict the yield of a reaction based on its components and conditions. | Rapidly identify high-yielding conditions without extensive experimentation. |
| Reaction Outcome Prediction | Neural networks predict the most likely product(s) of a reaction from a set of reactants. | Guide synthetic planning by foreseeing potential side products and desired transformations. |
| Regioselectivity Prediction | Algorithms can predict which regioisomer is likely to form under specific catalytic conditions. | Crucial for controlling the precise placement of functional groups in derivative synthesis. |
| Automated Synthesis Optimization | AI is integrated with robotic systems to autonomously explore reaction space and find optimal conditions. | Accelerate the development of robust and efficient synthetic routes. |
Potential for Novel Applications in Renewable Energy Technologies or Advanced Manufacturing
While many substituted benzaldehydes are known as intermediates for pharmaceuticals, the unique combination of fluoro, methoxy (B1213986), and methyl groups on the aromatic ring of this compound suggests potential for applications beyond medicine. The field of materials science, in particular, could leverage the properties imparted by these functional groups.
Fluorinated organic compounds often exhibit unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. The aldehyde group provides a reactive site for polymerization or for grafting the molecule onto surfaces to create functional materials. There is precedent for using small, highly functionalized molecules in the development of materials for photovoltaics. Future research could therefore explore the synthesis of novel polymers or organic electronic materials derived from this compound. These materials could potentially be investigated for use in organic solar cells, sensors, or other advanced manufacturing applications where fine-tuning of electronic and physical properties is critical. The exploration of its derivatives as ligands for catalysts in renewable energy production, such as in water splitting or CO2 reduction, also represents a plausible, albeit speculative, avenue for future investigation.
Q & A
Basic: What are the common synthetic routes for 3-Fluoro-2-methoxy-4-methylbenzaldehyde, and what are their yield efficiencies?
Answer:
The synthesis typically involves regioselective functionalization of a benzaldehyde precursor. A common approach includes:
- Friedel-Crafts alkylation or direct methoxylation of a fluorinated toluene derivative, followed by oxidation to introduce the aldehyde group .
- Multistep synthesis starting from 4-methyl-2-methoxybenzaldehyde, where fluorination is achieved via halogen exchange (e.g., using DAST or KF in polar aprotic solvents) .
Yields vary significantly depending on the method: - Direct methoxylation may achieve 60–75% efficiency but risks over-oxidation.
- Fluorination via halogen exchange typically yields 50–65% due to competing side reactions .
Advanced: How does the electron-withdrawing fluorine substituent influence the reactivity of the aldehyde group in cross-coupling reactions?
Answer:
The fluorine atom at the 3-position deactivates the aromatic ring via inductive effects, reducing electron density at the aldehyde group. This:
- Slows nucleophilic additions (e.g., Grignard reactions) but enhances stability against oxidation.
- Facilitates electrophilic substitution at the 4-methyl position due to steric and electronic effects .
For example, in Suzuki-Miyaura coupling , the fluorine’s electron-withdrawing nature increases the electrophilicity of the aldehyde, improving coupling efficiency with electron-rich aryl boronic acids .
Analytical: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Answer:
- 1H/13C-NMR : Key signals include:
- HRMS : Exact mass confirmation (calculated for C9H9FO2: 184.0535 g/mol) with <2 ppm error .
- FTIR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1250–1280 cm⁻¹ (C-F) .
Data Contradiction: How can discrepancies in melting points or spectral data between studies be resolved?
Answer:
Discrepancies often arise from:
- Polymorphism : Crystallization conditions (e.g., solvent polarity) affect melting points.
- Impurities : Trace solvents or side products alter NMR shifts. Mitigate via:
Mechanistic: What strategies mitigate side reactions during methoxy group introduction in the presence of fluorine?
Answer:
- Protection/deprotection : Use temporary protecting groups (e.g., TMS) for the fluorine atom during methoxylation to prevent nucleophilic displacement .
- Low-temperature conditions : Conduct reactions at –20°C to suppress Friedel-Crafts alkylation byproducts.
- Catalytic systems : Employ CuI or Pd(OAc)₂ to enhance selectivity in Ullmann-type couplings .
Application: What role does this compound play in synthesizing triazolo-pyridine derivatives?
Answer:
this compound serves as a precursor for Schiff base intermediates in triazolo-pyridine synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
